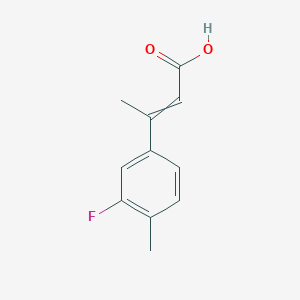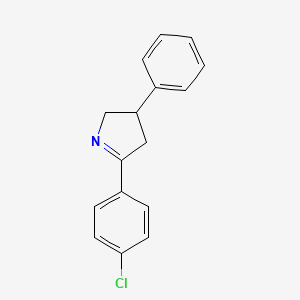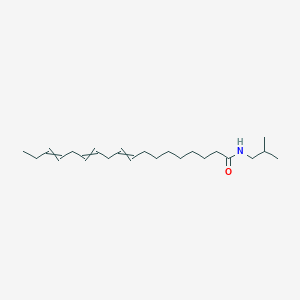
N-(2-methylpropyl)octadeca-9,12,15-trienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)octadeca-9,12,15-trienamide: is a fatty amide compound with the molecular formula C22H39NO. It is known for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and an amide group attached to a 2-methylpropyl substituent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)octadeca-9,12,15-trienamide typically involves the reaction of linolenic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Starting Materials: Linolenic acid and 2-methylpropylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions: N-(2-methylpropyl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated amide.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated amides, and various substituted amides .
科学研究应用
N-(2-methylpropyl)octadeca-9,12,15-trienamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying amide bond formation and reactivity.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
作用机制
The mechanism of action of N-(2-methylpropyl)octadeca-9,12,15-trienamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.
相似化合物的比较
N-(2-methylpropyl)octadeca-9,12-dienamide: Similar structure but with two double bonds.
N-(2-methylpropyl)octadeca-9-enamide: Similar structure but with one double bond.
N-(2-methylpropyl)octadecanamide: Fully saturated analog with no double bonds.
Uniqueness: N-(2-methylpropyl)octadeca-9,12,15-trienamide is unique due to its three conjugated double bonds, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, differentiating it from its analogs .
属性
CAS 编号 |
845725-86-2 |
|---|---|
分子式 |
C22H39NO |
分子量 |
333.6 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h5-6,8-9,11-12,21H,4,7,10,13-20H2,1-3H3,(H,23,24) |
InChI 键 |
GTTHOZMLMDSEJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
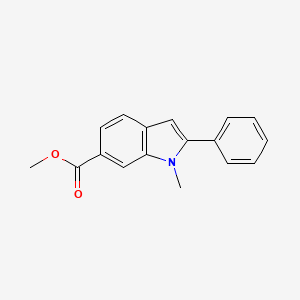
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
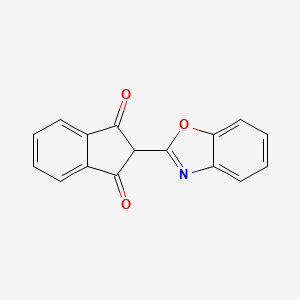

![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
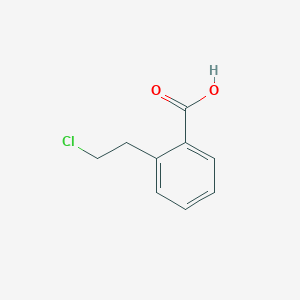
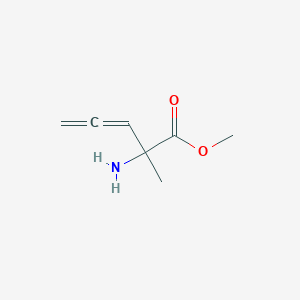
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
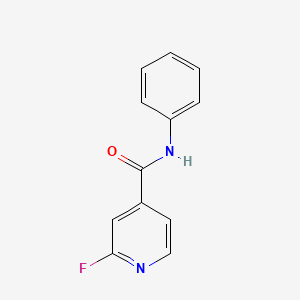
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
